N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-3-[4-(trifluoromethyl)phenyl]propanamide
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Description
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-3-[4-(trifluoromethyl)phenyl]propanamide is a useful research compound. Its molecular formula is C19H21F3N2OS and its molecular weight is 382.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing thiophene and imidazole moieties have been reported to possess a wide range of therapeutic properties . They interact with various biological targets, including kinases, estrogen receptors, and microbial proteins .
Mode of Action
Compounds with similar structures have been shown to interact with their targets in various ways, leading to changes in cellular functions .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to a wide range of downstream effects .
Pharmacokinetics
Compounds with similar structures are generally well absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Compounds with similar structures have been reported to have various effects, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Properties
IUPAC Name |
N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2OS/c20-19(21,22)16-4-1-14(2-5-16)3-6-18(25)23-17-7-9-24(12-17)11-15-8-10-26-13-15/h1-2,4-5,8,10,13,17H,3,6-7,9,11-12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JERMZPNLZKPGQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCC2=CC=C(C=C2)C(F)(F)F)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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